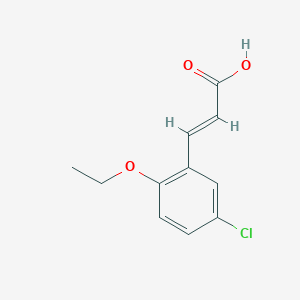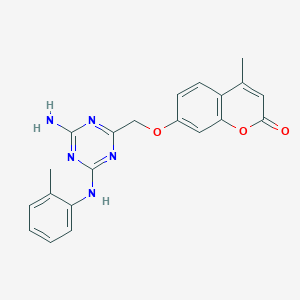![molecular formula C9H15NO2 B2637048 Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate CAS No. 90608-39-2](/img/structure/B2637048.png)
Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl diazoacetate with a suitable bicyclic amine precursor. The reaction conditions often require the use of a catalyst, such as a transition metal complex, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
Bicyclo[3.2.2]nonadienes: These compounds have a different ring structure but share the bicyclic nature.
Hexahydroisoquinolines: These are bicyclic compounds with a nitrogen atom, similar to ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate.
Uniqueness
This compound is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)9-6-4-3-5-7(9)10-9/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEELOPIBHBKRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC1N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2636965.png)
![N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2636967.png)
![N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2636968.png)

![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2636970.png)
![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2636971.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2636975.png)
![5-Oxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2636976.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2636981.png)



